molecular formula C17H23N5O3S B2848223 N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1396794-40-3

N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Cat. No. B2848223
CAS RN: 1396794-40-3
M. Wt: 377.46
InChI Key: PJBYYNVHQMRHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is connected to a piperazine ring, which is further connected to a phenyl ring via a sulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The pyrazole ring, piperazine ring, and phenyl ring are key structural elements . The exact structure would require more specific data or computational modeling for accurate determination.

Mechanism of Action

N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide exerts its therapeutic effects through a variety of mechanisms. It has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and proliferation. This compound also inhibits the activation of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In addition, this compound has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and GABA, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. In addition, this compound has been shown to modulate the activity of several neurotransmitter systems, which may contribute to its effects on behavior and cognition.

Advantages and Limitations for Lab Experiments

N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. This compound has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further study. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on various biological systems. In addition, the optimal dosage and administration route for this compound have not been established.

Future Directions

There are several future directions for research on N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and specificity for various biological targets. Another area of interest is the study of this compound in animal models of various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, more research is needed to elucidate the mechanism of action of this compound and its effects on various biological systems.

Synthesis Methods

N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-chloro-2-nitroaniline with piperazine to form 4-(2-piperazin-1-ylethyl)nitrobenzene. The nitro group on this intermediate compound is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is then reacted with 4-(sulfonylchloro)aniline to form this compound.

Scientific Research Applications

N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[4-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-15(23)19-16-3-5-17(6-4-16)26(24,25)22-13-10-20(11-14-22)9-12-21-8-2-7-18-21/h2-8H,9-14H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBYYNVHQMRHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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